molecular formula C5H8N4O2 B1452182 6-Amino-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione CAS No. 1154932-94-1

6-Amino-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

Cat. No. B1452182
CAS RN: 1154932-94-1
M. Wt: 156.14 g/mol
InChI Key: CZOXGZAOMUYEIM-UHFFFAOYSA-N
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Description

“6-Amino-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione” is a chemical compound with the molecular formula C5H8N4O2 and a molecular weight of 156.14 g/mol. It is used for pharmaceutical testing .


Synthesis Analysis

The synthesis of similar compounds usually relies either on the build-up of a triazine ring to a triazole ring or the construction of a triazole ring on the basis of a triazine-containing compound . It reacts with an excess of benzoyl chloride in the presence of triethylamine in refluxing chloroform to give 3-dibenzoylamino-5,6-dimethyl-1,2,4-triazine .


Molecular Structure Analysis

The molecular structure of “6-Amino-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .


Chemical Reactions Analysis

This compound reacts with an excess of benzoyl chloride in the presence of triethylamine in refluxing chloroform to give 3-dibenzoylamino-5,6-dimethyl-1,2,4-triazine . It also undergoes reactions involving the assembly of a triazine ring on the basis of a triazole-containing starting material or the assembly of a triazole ring starting from a triazine-containing compound .


Physical And Chemical Properties Analysis

The physical and chemical properties of “6-Amino-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione” can be analyzed using various techniques such as NMR, HPLC, LC-MS, and UPLC .

Scientific Research Applications

Antitumor Properties

1,3,5-Triazines have been studied for their potential in cancer treatment. Compounds like hexamethylmelamine (HMM) and 2-amino-4-morpholino-s-triazine are clinically used to treat lung, breast, and ovarian cancer . The structure of 6-Amino-2,4-dimethyl-1,2,4-triazine-3,5-dione could be explored for similar antitumor activities, given its close relation to these compounds.

Aromatase Inhibitory Activity

Recent studies have shown that certain 1,3,5-triazines exhibit significant aromatase inhibitory activity . This is crucial in the treatment of hormone-sensitive cancers, as aromatase is an enzyme that converts androgens to estrogens, which can fuel the growth of tumors.

Antimicrobial Activity

The triazine derivatives have been evaluated for their effectiveness against various microbial strains, including E. coli, S. aureus, and C. albicans . The unique structure of 6-Amino-2,4-dimethyl-1,2,4-triazine-3,5-dione could be synthesized and tested for antimicrobial properties.

Siderophore-Mediated Drug Applications

Some triazines are being investigated for their use as siderophores, which are molecules that bind and transport iron in microbial organisms . This application could be particularly useful in targeting and treating bacterial infections.

Corticotrophin-Releasing Factor 1 Receptor Antagonist

Certain 1,3,5-triazines have been discovered to act as potent antagonists for the corticotrophin-releasing factor 1 receptor . This receptor is involved in the stress response, and its inhibition could have therapeutic implications for stress-related disorders.

Leukotriene C4 Antagonism

Compounds of the 1,3,5-triazine type have shown potent activity against leukotriene C4 (LTC4) antagonists . LTC4 is involved in inflammatory responses, and its antagonism can protect against gastric lesions induced by HCl and ethanol .

Trypanosomiasis Treatment

The substrate derived from 1,3,5-triazine has shown in vitro activity against Trypanosoma brucei, the protozoan parasite responsible for Human African Trypanosomiasis . This suggests potential for the development of new treatments for this disease.

Fluorescent Sensing

Triazine derivatives can be used in the synthesis of fluorescent sensors for metal ions . For example, 6-Methyl-1,3,5-triazine-2,4-diamine has been used to create a symmetric fluorescent sensor for Cu2+. The 6-Amino-2,4-dimethyl derivative could be explored for similar sensing applications.

Future Directions

The future directions for “6-Amino-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione” could involve further exploration of its synthesis methods, chemical reactions, and potential applications. It could also involve further investigation of its physical and chemical properties, safety and hazards, and mechanism of action .

properties

IUPAC Name

6-amino-2,4-dimethyl-1,2,4-triazine-3,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4O2/c1-8-4(10)3(6)7-9(2)5(8)11/h1-2H3,(H2,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZOXGZAOMUYEIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=NN(C1=O)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Amino-2,4-dimethyl-2,3,4,5-tetrahydro-1,2,4-triazine-3,5-dione

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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